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Abstract

Dorignic acid, systematically known as (82,117,13E)-14-[(1E)-1-Hexen-1-yloxy]-8,11,13-
tetradecatrienoic acid, is a complex ether-linked polyunsaturated fatty acid. This document
provides a comprehensive overview of its known chemical properties, drawing from available
data and contextualizing its potential biological significance based on its structural features.
Due to the limited publicly available experimental data on Dorignic acid, this guide also
extrapolates potential characteristics and mechanisms of action by drawing parallels with
structurally related polyunsaturated fatty acids (PUFAs) and ether lipids. This guide is intended
to serve as a foundational resource for researchers and professionals in drug development and
lipidomics.

Chemical Properties of Dorignic Acid

Currently, there is a notable scarcity of experimentally determined quantitative data for the
specific chemical properties of Dorignic acid in publicly accessible literature. The information
available from chemical suppliers indicates that it is a liquid at standard conditions and is
typically supplied in a solution, suggesting solubility in organic solvents.

Identification and Core Chemical Data

The fundamental chemical identifiers for Dorignic acid are summarized in the table below.
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Property Value
(82,11Z,13E)-14-[(1E)-1-Hexen-1-

IUPAC Name L .
yloxy]-8,11,13-tetradecatrienoic acid

CAS Number 2692622-66-3

Molecular Formula C20H3203

Molecular Weight 320.47 g/mol

Physical State Liquid (at standard temperature and pressure)

Predicted Physicochemical Properties

In the absence of experimental data, computational models can provide estimations for certain
physicochemical properties. These predicted values, while useful for initial assessment, should
be confirmed experimentally.

Property Predicted Value Notes
pKa ~4-5 Typical for a carboxylic acid.
LogP >5 Indicative of high lipophilicity.

Expected to be high due to
Boiling Point Not available molecular weight and polar

groups.

As a liquid at STP, it is below

Melting Point Not available

room temperature.

Based on its supply in solution
Solubility Soluble in organic solvents and lipophilic structure. Likely

poorly soluble in water.

Spectroscopic Characterization (Hypothetical)

No experimental spectroscopic data for Dorignic acid has been found in the public domain.
However, based on its structure, the expected spectroscopic characteristics can be inferred.
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e 1H NMR: The spectrum would be complex, with signals corresponding to the numerous
olefinic protons in the polyunsaturated chain and the ether linkage, as well as aliphatic
protons. The carboxylic acid proton would appear as a broad singlet at a downfield chemical
shift (typically >10 ppm).

e 13C NMR: The spectrum would show signals for the carbonyl carbon of the carboxylic acid
(around 170-180 ppm), multiple sp? hybridized carbons of the double bonds, and sp2
hybridized carbons of the aliphatic chain and the ether-linked hexenyl group.

e Mass Spectrometry: The molecular ion peak [M]~ or [M+H]* would be observed,
corresponding to its molecular weight. Fragmentation patterns would likely involve cleavages
at the ether linkage and along the fatty acid chain.

Synthesis of Related Polyunsaturated Fatty Acids
(Experimental Protocol Example)

While a specific synthesis protocol for Dorignic acid is not publicly available, the synthesis of
structurally similar polyunsaturated fatty acids often involves multi-step organic chemistry
techniques. A generalizable synthetic strategy for a conjugated linoleic acid isomer is described
below to provide a conceptual framework.

Synthesis of (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid[1][2]

This multi-step synthesis provides a relevant example of the complexity involved in producing
specific PUFA isomers.

e Cross-Coupling: A palladium-catalyzed cross-coupling reaction is performed between 1-
heptyne and (E)-1,2-dichloro-ethene.

¢ Grignard Reaction and Deprotection: The resulting product undergoes a coupling reaction
with a Grignard reagent, followed by the cleavage of a dioxolane protecting group to yield
(E)-dodec-4-en-6-ynal.

o Wittig Reaction: A stereoselective Wittig reaction is carried out between the aldehyde and
triphenyl-[5-(tetrahydro-pyran-2-yloxy)-pentyl]-phosphonium to create a dienyne
intermediate.
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e Reduction and Bromination: The triple bond is stereocontrolled reduced, and the
tetrahydropyranyl protecting group is replaced with bromine to give (5Z,9E,117)-1-bromo-
heptadeca-5,9,11-triene.

o Carbonation: An alkenyl lithium derivative is formed and then carbonated using CO:z to
produce the final carboxylic acid product.

 Purification: The final product is purified using flash chromatography on silica gel, with further
purification by RP-HPLC if necessary.

This example illustrates the use of protecting groups, stereoselective reactions, and standard
organic chemistry transformations to achieve the desired polyunsaturated fatty acid structure. A
similar strategic approach would likely be necessary for the synthesis of Dorignic acid.

Potential Biological Activity and Signaling Pathways

Due to the absence of specific biological studies on Dorignic acid, its potential roles are
inferred from its structural classification as both a polyunsaturated fatty acid and an ether lipid.

Role as a Polyunsaturated Fatty Acid

PUFAs are integral components of cell membranes and are precursors to a variety of signaling
molecules. They are known to exert a wide range of biological effects.

Modulation of lon Channels: PUFAs can directly interact with and modulate the activity of
various voltage-gated ion channels, including sodium, potassium, and calcium channels][3].
This interaction can have significant physiological effects on excitable cells like neurons and
myocytes.

Regulation of Gene Expression via PPARs: PUFAs and their metabolites are natural ligands
for peroxisome proliferator-activated receptors (PPARS)[4][5]. Activation of PPARs leads to
changes in the expression of genes involved in lipid metabolism and inflammation.

Anti-inflammatory Effects: Omega-3 PUFAS, a class to which Dorignic acid is structurally

related, are known for their anti-inflammatory properties. These effects are mediated through
several mechanisms, including the production of anti-inflammatory lipid mediators (resolvins
and protectins), and the inhibition of pro-inflammatory signaling pathways such as NF-kB[6].
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Below is a generalized diagram of a potential PUFA signaling pathway involving PPAR
activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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